3-(Chloromethyl)-4,5-dimethylpyridine
Description
3-(Chloromethyl)-4,5-dimethylpyridine (CAS 72093-06-2) is a pyridine derivative with the molecular formula C₇H₈ClN. Its structure features a pyridine ring substituted with a chloromethyl group at the 3-position and methyl groups at the 4- and 5-positions. This compound is of interest in organic synthesis due to the reactivity of the chloromethyl group, which can participate in nucleophilic substitution or cross-coupling reactions. Applications may include its use as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis .
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-(chloromethyl)-4,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3H2,1-2H3 |
InChI Key |
SBGFIUFBIRHMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4,5-dimethylpyridine typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.
Esterification: 3-picolinic acid is esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
Reduction: The ester is then reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4,5-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Oxidation: Oxidation can lead to the formation of pyridine carboxylic acids.
Reduction: Reduction can yield various alcohol derivatives.
Scientific Research Applications
3-(Chloromethyl)-4,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4,5-dimethylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and lead to desired effects.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
The positional arrangement of substituents on the pyridine ring significantly alters chemical reactivity and physical properties. Below is a comparison with isomers and analogs:
Key Observations :
Substituted Pyridines with Alternative Functional Groups
Substituents such as methoxy or trifluoromethyl groups introduce distinct electronic effects:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) increase ring electron density, while trifluoromethyl groups (electron-withdrawing) deactivate the pyridine ring, directing reactions to specific positions .
- Polarity : Hydroxyl and methoxy substituents (e.g., in 5-Chloro-2,3-dimethoxypyridin-4-ol) improve water solubility compared to methyl or chloromethyl groups .
Bicyclic Pyridine Derivatives
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
